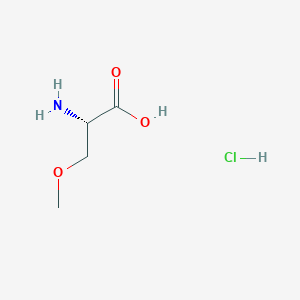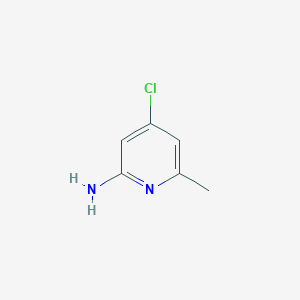
2-Amino-4-chlor-6-Picolin
Übersicht
Beschreibung
4-Chloro-6-methylpyridin-2-amine, also known as 2-Pyrimidinamine, 4-chloro-6-methyl-, is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.574 . The CAS number for this compound is 36340-61-1 .
Synthesis Analysis
The synthesis of 4-Chloro-6-methylpyridin-2-amine involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylpyridin-2-amine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-methylpyridin-2-amine include a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0, an exact mass of 142.0297759 g/mol, and a topological polar surface area of 38.9 Ų .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
2-Amino-4-chlor-6-Picolin dient als Baustein in der pharmazeutischen Synthese. Es wird aufgrund seiner Fähigkeit, als vielseitiges Zwischenprodukt zu fungieren, bei der Herstellung verschiedener therapeutischer Verbindungen eingesetzt. Beispielsweise kann es bei der Synthese von Kinaseinhibitoren verwendet werden, die in der Krebsbehandlung eine entscheidende Rolle spielen . Das strukturelle Motiv der Verbindung findet sich häufig in Molekülen wieder, die mit biologischen Zielmolekülen interagieren, was sie für die Wirkstoffforschung und -entwicklung wertvoll macht.
Materialwissenschaften
In den Materialwissenschaften wird diese Verbindung auf ihr Potenzial für die Herstellung fortschrittlicher Materialien untersucht. Ihre Derivate können verwendet werden, um neue Polymere mit bestimmten Eigenschaften zu entwickeln, wie z. B. erhöhte thermische Stabilität oder elektrische Leitfähigkeit. Es werden laufend Forschungen betrieben, um solche Pyridinderivate in funktionale Materialien für elektronische Geräte zu integrieren .
Chemische Synthese
This compound ist ein wichtiges Zwischenprodukt in der organischen Synthese. Es wird verwendet, um komplexere Moleküle durch verschiedene chemische Reaktionen aufzubauen, einschließlich Kupplungsreaktionen und als Vorläufer für katalytische Agenzien. Seine Präsenz in synthetischen Pfaden ist entscheidend für die Entwicklung neuer chemischer Einheiten mit potenziellen Anwendungen in verschiedenen Industrien .
Analytische Chemie
Diese Verbindung ist auch in der analytischen Chemie relevant, wo sie als Standard oder Reagenz in chromatographischen Methoden und spektroskopischen Analysen verwendet werden kann. Seine gut definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz bei der Methodenentwicklung und -validierung und unterstützen die Identifizierung und Quantifizierung von Stoffen .
Lebenswissenschaftliche Forschung
In den Lebenswissenschaften kann this compound in der molekularen Biologie und biochemischen Forschung eingesetzt werden. Es kann zur Untersuchung der Enzyminhibition, Rezeptor-Ligand-Interaktionen und als Bestandteil in Sonden oder Markern für bildgebende Verfahren und Diagnostik verwendet werden .
Industrielle Anwendungen
Die Verbindung findet auch im Industriesektor Anwendung. Sie kann bei der Synthese von Farbstoffen, Pigmenten und anderen Feinchemikalien eingesetzt werden. Ihre Derivate sind auch wichtig bei der Formulierung von Agrochemikalien, wie z. B. Herbiziden und Insektiziden, die zum Schutz und zur Steigerung der Erträge von Feldfrüchten beitragen .
Umweltwissenschaften
In den Umweltwissenschaften könnten Derivate von this compound bei der Entwicklung von Sensoren und Assays zum Nachweis von Schadstoffen und Toxinen verwendet werden. Seine chemische Reaktivität ermöglicht die Schaffung von empfindlichen und selektiven Detektionssystemen .
Lebensmittel und Ernährung
Obwohl diese Verbindung nicht direkt in Lebensmitteln verwendet wird, können ihre Derivate bei der Synthese von Zusatzstoffen und Konservierungsmitteln eine Rolle spielen, die die Haltbarkeit und Sicherheit von Lebensmitteln verbessern. Forschungen zu seinem Einsatz in der Lebensmitteltechnologie sind ein aufstrebendes Feld mit Potenzial für Wachstum .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s known that the compound belongs to the group of nitropyridine pesticides . These compounds typically work by inhibiting key enzymes or disrupting essential biochemical pathways in pests. The specific interactions of 2-Amino-4-chloro-6-picoline with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.52, which can influence its bioavailability .
Action Environment
The action, efficacy, and stability of 2-Amino-4-chloro-6-picoline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability . The compound’s solubility, which can affect its action and efficacy, is predicted to be soluble in water
Eigenschaften
IUPAC Name |
4-chloro-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMKJOVXQEEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597727 | |
| Record name | 4-Chloro-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36340-61-1 | |
| Record name | 4-Chloro-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

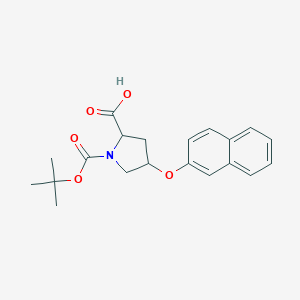

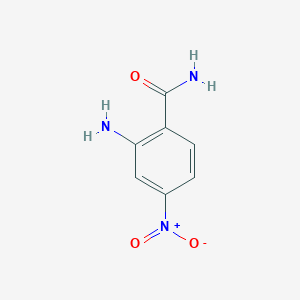
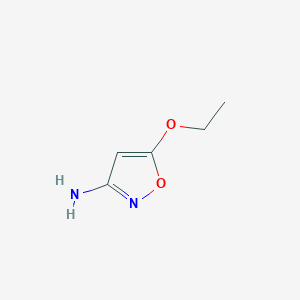


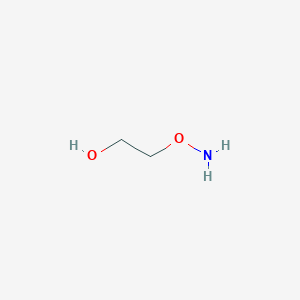

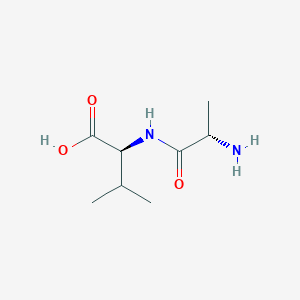
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

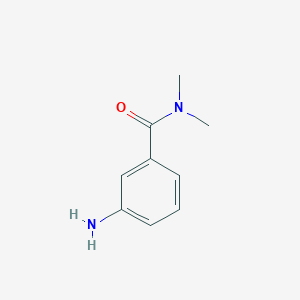
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
